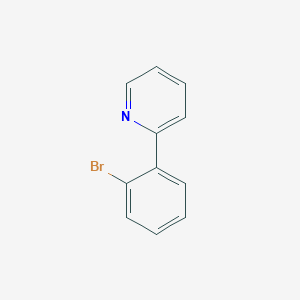

2-(2-Bromophenyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGXNALKPNFUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00529786 | |

| Record name | 2-(2-Bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109306-86-7 | |

| Record name | 2-(2-Bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00529786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Bromophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Bromophenyl)pyridine chemical properties and reactivity

An In-depth Technical Guide to 2-(2-Bromophenyl)pyridine: Chemical Properties and Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound is a pivotal intermediate in modern organic synthesis. Its structure, featuring a pyridine ring covalently linked to a brominated phenyl ring at the ortho position, provides two distinct and highly valuable reactive sites. The carbon-bromine bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, while the pyridine moiety can influence the molecule's electronic properties and serve as a directing group for C-H activation. This unique combination makes it an essential precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Researchers have successfully utilized this compound to construct biologically active compounds, including potential anti-cancer and anti-inflammatory agents, as well as advanced polymers and coatings.[1]

Part 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective application in synthesis. This compound is typically a colorless to light yellow liquid under standard conditions, soluble in common organic solvents.[1] Its key properties are summarized below.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈BrN | [1][2] |

| Molecular Weight | 234.1 g/mol | [1][2] |

| CAS Number | 109306-86-7 | [1][2][3] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Boiling Point | 139 °C @ 0.2 mmHg | [1][3][4] |

| Density | ~1.426 g/cm³ | [3] |

| Refractive Index (n20/D) | ~1.63 | [1][3] |

| Storage | Store at room temperature, sealed in dry conditions. | [1][5] |

Spectroscopic Data

While detailed spectral data can vary with the solvent and instrument, representative ¹H NMR chemical shifts for the related compound 2-bromopyridine in CDCl₃ are observed around δ 8.3-8.4 ppm, 7.5-7.6 ppm, and 7.2-7.5 ppm, corresponding to the pyridine protons.[6] The presence of the bromophenyl group in this compound will introduce additional signals in the aromatic region.

Part 2: Reactivity and Key Synthetic Transformations

The synthetic utility of this compound is primarily derived from the reactivity of its C(sp²)-Br bond, which readily participates in a host of palladium-catalyzed reactions. This allows for the strategic formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery and materials development.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably one of the most powerful methods for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures.[7] For this compound, this reaction provides a direct pathway to 2-aryl-substituted phenylpyridines, which are key scaffolds in many functional materials and pharmaceutical compounds.[8]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7][9] The cycle begins with the oxidative addition of the C-Br bond of this compound to the Pd(0) catalyst. This is followed by transmetalation with an activated boronic acid derivative (formed by the reaction of the boronic acid with a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[9]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the coupling of a 2-pyridyl nucleophile with an aryl bromide, which can be adapted for this compound.[10]

-

Preparation: To an oven-dried, argon-flushed Schlenk tube, add the aryl boronic acid (1.5 equiv.), potassium fluoride (KF, 3.0 equiv.), the palladium catalyst such as Pd₂(dba)₃ (1.0-2.0 mol%), and the appropriate phosphine ligand.

-

Reagent Addition: Add this compound (1.0 equiv.) and anhydrous dioxane (e.g., 3 mL per mmol of halide).

-

Reaction: Seal the tube and heat the mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[11] It allows for the coupling of aryl halides like this compound with a vast range of primary and secondary amines. This reaction is particularly valuable in pharmaceutical development, where arylamine moieties are common.[12] A key advantage is its ability to be performed under milder conditions than traditional methods, with high functional group tolerance.[13][14][15]

Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle.[11] Key steps include oxidative addition of the aryl bromide to the palladium(0) center, coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[11]

Field-Proven Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for the amination of 2-bromopyridines.[16]

-

Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques under an argon atmosphere, charge a Schlenk vessel with the palladium precatalyst (e.g., [Pd₂(dba)₃], 0.18 mmol), a suitable ligand (e.g., (±)-BINAP, 0.35 mmol), and a strong base (e.g., NaOBuᵗ, 25 mmol).

-

Reagent Addition: Add this compound (18 mmol) and the desired amine (e.g., 8.8 mmol for a diamine).

-

Solvent and Reaction: Add an anhydrous solvent such as toluene (50 mL). Seal the vessel and heat the mixture to 80-100 °C with stirring for 4-12 hours.

-

Work-up: Cool the reaction to room temperature and add diethyl ether (50 mL). Wash the resulting mixture with brine (2 x 30 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Intramolecular Cyclization: A Gateway to Carbazoles

Carbazoles are a class of nitrogen-containing heterocycles with significant applications in materials science (e.g., for OLEDs) and as scaffolds in pharmacologically active molecules.[17][18] this compound derivatives, particularly those with an amine substituent on the pyridine ring or an amino group coupled to the bromophenyl ring via a Buchwald-Hartwig reaction, are excellent precursors for carbazole synthesis. The synthesis often involves a palladium-catalyzed intramolecular C-H functionalization and C-N bond formation in a tandem process.[19]

Synthetic Workflow: The general strategy involves creating a biarylamide intermediate, which is then subjected to palladium-catalyzed cyclization. The substitution pattern on the final carbazole product can be precisely controlled by the design of the starting materials.[19]

Grignard Reagent Formation

The C-Br bond in this compound can be converted into a potent carbon nucleophile through the formation of a Grignard reagent. This transformation opens up another major avenue of reactivity, allowing for additions to electrophiles like aldehydes, ketones, and esters.[20] The preparation of pyridylmagnesium halides can sometimes be challenging compared to simple aryl halides, potentially due to competing reactions or complex formation.[21] The use of an auxiliary reagent like ethyl bromide can facilitate the reaction.[22]

Field-Proven Experimental Protocol: Grignard Reaction

The following is a general procedure for a Grignard exchange reaction with a bromopyridine, followed by trapping with an electrophile.

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a Grignard reagent such as 2-butylmagnesium chloride from magnesium turnings (0.5 mole) and 2-chlorobutane (0.5 mole) in an anhydrous ether like THF.

-

Halogen-Magnesium Exchange: Cool the prepared Grignard reagent to 0 °C. Add a solution of this compound (0.38 mole) in dry toluene dropwise, maintaining the temperature at 0 °C. Stir the solution for 30 minutes.

-

Electrophilic Quench: Add a solution of the electrophile (e.g., a substituted benzaldehyde, 0.38 mole) in dry toluene dropwise at 0 °C.

-

Reaction Completion: Stir the resulting solution at 0 °C for 2 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain the crude product, which can then be purified.

Part 3: Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Classification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][3]

-

Handling Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a dry place at room temperature.[1][5]

Conclusion

This compound is a highly versatile and valuable building block in synthetic organic chemistry. Its reactivity is dominated by the carbon-bromine bond, which serves as a robust handle for a wide array of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, its ability to undergo intramolecular cyclization to form carbazoles and to be converted into a Grignard reagent underscores its broad utility. For researchers in drug development and materials science, a comprehensive understanding of the reactivity of this compound is essential for the rational design and efficient execution of complex synthetic routes.

References

-

This compound | C11H8BrN | CID 13223929 - PubChem. National Center for Biotechnology Information. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. National Center for Biotechnology Information. [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Nottingham. [Link]

-

2-[2-(2-Bromophenyl)sulfanylethyl]pyridine | C13H12BrNS | CID 60400418 - PubChem. National Center for Biotechnology Information. [Link]

-

2-Bromopyridine - Wikipedia. Wikimedia Foundation. [Link]

-

To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. ResearchGate. [Link]

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. ResearchGate. [Link]

-

Grignard Reaction. University of Wisconsin-Madison. [Link]

-

Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C. Royal Society of Chemistry. [Link]

-

A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines - SciSpace. SciSpace. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. ResearchGate. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikimedia Foundation. [Link]

-

Supporting Information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. [Link]

-

Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]

-

Reactivity of 3‐(2‐bromophenyl)pyridine 1 l with 2‐methylthiophene. - ResearchGate. ResearchGate. [Link]

-

Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Suzuki reaction - Wikipedia. Wikimedia Foundation. [Link]

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC - NIH. National Center for Biotechnology Information. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. MDPI. [Link]

-

Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

2-Bromopyridine - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

2-(2-Bromophenyl)-9-phenyl-9H-carbazole: A Core Intermediate for Advanced Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Reactions - MDPI. MDPI. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. The Nobel Prize. [Link]

-

Synthesis of carbazoles and carbazole derivatives using disubstituted... - ResearchGate. ResearchGate. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. American Chemical Society. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C11H8BrN | CID 13223929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 109306-86-7 [chemicalbook.com]

- 5. This compound | 109306-86-7 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. nobelprize.org [nobelprize.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Grignard Reaction [organic-chemistry.org]

- 21. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Spectroscopic Data for 2-(2-Bromophenyl)pyridine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(2-Bromophenyl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data but also field-proven insights into the interpretation and application of this critical information.

Introduction

This compound (C₁₁H₈BrN) is a biaryl compound of significant interest due to its utility in synthesizing a wide array of more complex molecules through cross-coupling reactions.[1][2] The bromine substituent serves as a versatile synthetic handle for the introduction of various functional groups. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which underpins the reliability of subsequent synthetic transformations. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed interpretation based on fundamental principles and comparative analysis.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the this compound molecule is presented below.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Caption: A generalized workflow for acquiring NMR spectra of an organic compound.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aromatic region, reflecting the coupling between adjacent protons on the two aromatic rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.68 | ddd | 1H | H-6 |

| 7.78 | td | 1H | H-4 |

| 7.71 | dd | 1H | H-3' |

| 7.63 | dd | 1H | H-3 |

| 7.42 | td | 1H | H-5' |

| 7.30 | m | 1H | H-5 |

| 7.25 | td | 1H | H-4' |

| 7.20 | m | 1H | H-6' |

Note: Data obtained from a doctoral thesis and is consistent with expected values for similar structures. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shift of H-6 (δ 8.68) is characteristic of a proton in the ortho position to the nitrogen atom in a pyridine ring, which exerts a significant deshielding effect. The protons of the bromophenyl ring (H-3', H-4', H-5', and H-6') and the remaining protons of the pyridine ring (H-3, H-4, and H-5) resonate in the range of δ 7.20-7.78. The observed multiplicities (e.g., doublet of doublets, triplet of doublets) arise from the spin-spin coupling between neighboring, non-equivalent protons. For a definitive assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton connectivities.[3]

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 159.2 | C-2 |

| 149.5 | C-6 |

| 140.9 | C-1' |

| 136.8 | C-4 |

| 133.0 | C-3' |

| 131.1 | C-5' |

| 129.2 | C-4' |

| 127.6 | C-6' |

| 124.6 | C-3 |

| 122.9 | C-5 |

| 122.1 | C-2' |

Note: Data obtained from a doctoral thesis and is consistent with expected values for similar structures.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum shows eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The carbon atom C-2, directly attached to the nitrogen and the bromophenyl ring, is observed at a downfield chemical shift of δ 159.2. The carbon bearing the bromine atom, C-2', is found at δ 122.1. The chemical shifts of the other carbon atoms are in the expected aromatic region. The assignment of quaternary carbons (C-2, C-1', and C-2') can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of a correlation in an HSQC (Heteronuclear Single Quantum Coherence) spectrum.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of aromatic rings and the carbon-bromine bond.

Experimental Protocol: FT-IR Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.

Caption: A generalized workflow for acquiring an FT-IR spectrum using the ATR technique.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1600-1450 | C=C and C=N stretching | Aromatic rings |

| 1200-1000 | In-plane C-H bending | Aromatic C-H |

| 800-650 | Out-of-plane C-H bending | Aromatic C-H |

| ~1020 | C-Br stretching | Aryl bromide |

Interpretation of the IR Spectrum:

The IR spectrum will exhibit characteristic absorptions for the aromatic C-H stretching vibrations just above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1450 cm⁻¹ will show a series of sharp bands due to the C=C and C=N stretching vibrations of the pyridine and benzene rings. The exact positions and intensities of the out-of-plane C-H bending bands in the 800-650 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. A key, though potentially weak, absorption around 1020 cm⁻¹ is expected for the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—collectively provide a robust and unambiguous characterization of this compound. A thorough understanding of these data is essential for any scientist working with this compound, ensuring the integrity of their starting materials and the success of their synthetic endeavors. The provided protocols and interpretations serve as a practical reference for the acquisition and analysis of spectroscopic data for this and related compounds.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. Retrieved from [Link]

-

University of Illinois. Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Assiut University. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters. Retrieved from [Link]

-

NIST. Pyridine, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. 2-Bromopyridine. Retrieved from [Link]

-

Chemguide. Mass spectra - fragmentation patterns. Retrieved from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (2016). Retrieved from [Link]

-

Structural Methods in Inorganic Chemistry. (n.d.). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(2-Bromophenyl)pyridine Derivatives

Abstract

The 2-(2-bromophenyl)pyridine scaffold is a foundational building block in contemporary chemical research, serving as a critical intermediate in the development of novel pharmaceuticals and advanced functional materials.[1] Its unique structural arrangement, featuring a reactive bromine substituent ortho to the pyridyl linkage, offers a versatile handle for subsequent molecular elaboration. This guide provides an in-depth exploration of the prevalent synthetic methodologies for constructing this biaryl system, with a primary focus on palladium-catalyzed cross-coupling reactions. We will dissect the mechanistic underpinnings of the Suzuki-Miyaura and Stille couplings, offering field-proven protocols and explaining the causal relationships behind reagent selection and reaction optimization. Furthermore, this document details the essential characterization techniques required to verify the structure and purity of the target compounds, ensuring scientific rigor and reproducibility.

Strategic Importance of the this compound Core

The value of the this compound framework lies in its dual functionality. The pyridine ring is a ubiquitous motif in medicinal chemistry, known for its ability to engage in hydrogen bonding and coordinate with metal centers in enzymes. The bromophenyl group, specifically the ortho-bromine atom, provides a site for further, selective chemical modification. This makes the molecule a powerful precursor for creating complex, three-dimensional structures, which is crucial in the synthesis of potential anti-cancer and anti-inflammatory drugs, as well as in the production of advanced polymers and coatings.[1]

Synthetic Methodologies: A Comparative Analysis

The formation of the C-C bond between the phenyl and pyridine rings is the central challenge in synthesizing the target scaffold. While classical methods exist, modern organic synthesis overwhelmingly favors palladium-catalyzed cross-coupling reactions for their efficiency, substrate scope, and functional group tolerance.

The Suzuki-Miyaura Coupling: The Industry Workhorse

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is arguably the most utilized method for this synthesis due to the stability, low toxicity, and commercial availability of the requisite boronic acid reagents.[2] The reaction couples an organoboron species (e.g., 2-bromophenylboronic acid) with an organic halide (e.g., 2-bromopyridine).[3][4]

The catalytic cycle of the Suzuki coupling is a well-understood, three-step process.[3][4] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (e.g., 2-bromopyridine). This is typically the rate-determining step and forms a Pd(II) intermediate.[4] The reactivity of the halide follows the order I > Br > Cl.[4]

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron reagent by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[3][5]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[3]

Sources

2-(2-Bromophenyl)pyridine: A Versatile Precursor for Advanced Organic Semiconductors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance materials for a variety of applications. Among these, 2-(2-Bromophenyl)pyridine has emerged as a critical and versatile precursor for the synthesis of a wide range of organic semiconductors. Its unique structural motif, featuring a pyridine ring linked to a brominated phenyl group, offers a reactive handle for the construction of complex π-conjugated systems. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in the creation of cutting-edge organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). We will delve into the key cross-coupling reactions that leverage this building block and explore the structure-property relationships of the resulting materials.

Introduction: The Strategic Importance of this compound

Organic semiconductors are at the heart of next-generation electronic devices, offering advantages such as flexibility, low-cost processing, and tunable properties.[1] The performance of these devices is intrinsically linked to the molecular architecture of the active materials.[2][3] this compound serves as an invaluable building block due to the distinct electronic nature of its two constituent aromatic rings and the presence of a bromine atom, which is an excellent leaving group for various cross-coupling reactions.[4]

The pyridine moiety, being electron-deficient, can be strategically incorporated to tune the electron-accepting and electron-transporting properties of a molecule. Conversely, the phenyl ring can be functionalized to modulate the electron-donating and hole-transporting characteristics. This inherent electronic dichotomy, combined with the steric influence of the ortho-linkage, allows for precise control over the frontier molecular orbital energy levels (HOMO/LUMO), charge carrier mobilities, and photophysical properties of the final semiconductor material.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₈BrN[5][6] |

| Molecular Weight | 234.09 g/mol [6] |

| Appearance | Dark brown oil[7] |

| Boiling Point | 139°C / 0.2 mmHg[5] |

| Density | 1.426 g/cm³[5] |

| Refractive Index | 1.6330 to 1.6370[5] |

These properties are critical for determining appropriate reaction conditions, purification methods, and for the characterization of synthesized materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazotization reaction of 2-bromoaniline, followed by a Gomberg-Bachmann-Hey reaction with pyridine.[7]

Experimental Protocol: Synthesis of this compound [7]

-

Diazotization: 2-Bromoaniline (18.77 g) is dissolved in a mixture of concentrated HCl (50 ml) and water (50 ml) and cooled in an ice bath.

-

A solution of sodium nitrite (8.28 g) in water (35 ml) is added dropwise with stirring, maintaining the temperature of the ice bath.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes in the ice bath.

-

Arylation: The diazotized solution is then added portionwise to pyridine (275 ml) being stirred in an oil bath at 80°C.

-

The reaction mixture is heated at 80°C for a further 1 hour.

-

Work-up and Purification: The excess pyridine is removed by distillation under reduced pressure.

-

The residue is basified with an aqueous solution of sodium hydrogen carbonate and extracted with ethyl acetate (3x).

-

The combined organic extracts are washed with water (2x), dried over sodium sulfate, and the solvent is evaporated to yield a dark oil.

-

The crude product is purified by flash chromatography on silica gel using a mixture of methylene chloride and ethyl acetate (20/1) as the eluent to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Gateway to Advanced Architectures: Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound is the key to its utility as a building block. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. This allows for the systematic construction of complex, high-performance organic semiconductors.

Suzuki-Miyaura Coupling: Building π-Conjugated Systems

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for creating biaryl and polyaryl structures.[8][9] In the context of organic electronics, this reaction is instrumental in extending the π-conjugation of molecules, which is crucial for efficient charge transport and for tuning the optical properties of materials.[10][11]

The reaction of this compound with various arylboronic acids or esters allows for the introduction of a wide range of functional groups, leading to materials with tailored electronic and photophysical properties for applications in OLEDs and OFETs.

Exemplary Protocol: Suzuki-Miyaura Coupling of this compound [12]

-

Reaction Setup: An oven-dried resealable Schlenk tube is charged with Pd₂(dba)₃ (2.0-3.0 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos), the aryl or heteroaryl bromide (1 equiv), the corresponding boronic acid or boronate ester (1.5 equiv), and a base such as K₂CO₃ or KF (3.0 equiv).

-

Solvent Addition: Anhydrous dioxane is added (3 mL/mmol of halide).

-

Reaction Execution: The Schlenk tube is sealed and the mixture is heated to the desired temperature (typically 80-110°C) with stirring for a specified time (typically 12-24 hours).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Caption: Suzuki-Miyaura coupling reaction scheme.

Buchwald-Hartwig Amination: Introducing Hole-Transporting Moieties

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines.[13][14] In the realm of organic semiconductors, this reaction is particularly valuable for synthesizing hole-transporting materials (HTMs) and host materials for OLEDs. By coupling this compound with various aromatic amines (e.g., carbazole, phenoxazine, phenothiazine), materials with excellent hole-injection and transport capabilities can be designed.[15][16]

This reaction is also crucial for the synthesis of thermally activated delayed fluorescence (TADF) emitters, where precise control over the donor-acceptor architecture is required to achieve a small singlet-triplet energy gap (ΔE_ST).[15][17]

Exemplary Protocol: Microwave-Assisted Buchwald-Hartwig Amination [15][17]

-

Reaction Setup: In a microwave vial, combine the aryl bromide (e.g., a derivative of this compound), the secondary amine (e.g., carbazole), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

-

Solvent Addition: Add an appropriate anhydrous solvent such as toluene or dioxane.

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 110-120°C) for a short duration (e.g., 10-30 minutes).

-

Work-up and Purification: After cooling, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Caption: Buchwald-Hartwig amination reaction scheme.

Applications in High-Performance Organic Electronics

The versatility of this compound as a building block has led to its use in a wide array of organic electronic devices. The ability to systematically modify its structure allows for the fine-tuning of material properties to meet the specific demands of each application.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, derivatives of this compound are extensively used as host materials, TADF emitters, and as ligands in phosphorescent emitters.

-

Host Materials: By coupling this compound with hole- and electron-transporting moieties, bipolar host materials can be synthesized. These materials facilitate balanced charge injection and transport, leading to high-efficiency OLEDs.

-

TADF Emitters: The donor-acceptor structures synthesized via Buchwald-Hartwig amination using this compound derivatives can exhibit TADF, enabling OLEDs to achieve internal quantum efficiencies of up to 100% without the need for heavy metals.[15][18]

-

Phosphorescent Emitters: The 2-phenylpyridine scaffold is a classic cyclometalating ligand for iridium(III) and platinum(II) complexes used in phosphorescent OLEDs (PhOLEDs).[19][20][21][22][23] The bromine atom in this compound provides a site for further functionalization to tune the emission color, quantum yield, and stability of these phosphorescent dopants.

| OLED Application | Key Molecular Design Strategy | Resulting Property |

| Host Materials | Suzuki and Buchwald-Hartwig couplings to create bipolar structures. | Balanced charge transport, high triplet energy. |

| TADF Emitters | Buchwald-Hartwig amination to form D-A structures. | Small ΔE_ST, high reverse intersystem crossing rate. |

| Phosphorescent Emitters | Functionalization of the 2-phenylpyridine ligand. | Tunable emission color, high phosphorescence quantum yield. |

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

The principles of molecular design using this compound are also applicable to OPVs and OFETs.

-

OPVs: In OPVs, this building block can be used to construct donor or acceptor materials with broad absorption spectra and appropriate energy levels for efficient charge separation and collection.

-

OFETs: For OFETs, the ability to create extended, planar π-conjugated systems through Suzuki coupling is crucial for achieving high charge carrier mobilities. The introduction of the pyridine unit can also facilitate n-type or ambipolar transport.

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in the synthesis of advanced organic semiconductors. Its strategic combination of a reactive bromine handle and the distinct electronic properties of its constituent aromatic rings provides a powerful platform for molecular engineering. The continued development of novel cross-coupling methodologies and a deeper understanding of structure-property relationships will undoubtedly lead to the creation of even more sophisticated and efficient materials based on this versatile precursor. As the demand for high-performance, flexible, and low-cost electronics grows, the importance of this compound in both academic research and industrial applications is set to increase.

References

- PrepChem.com. Synthesis of (a) this compound.

- TCI Chemicals. Building Blocks for Organic Semiconductor.

- Scribd. Building Blocks For Organic Semiconductor.

- Echemi. This compound Formula.

- Chem-Impex. This compound.

- PubChem. This compound.

- PMC. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.

- PubMed. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Wikipedia. 2-Bromopyridine.

- ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- PMC - PubMed Central.

- ResearchGate. Phosphorescent organic light-emitting devices (PhOLEDs)

- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.

- Recent advances in phosphorescent platinum complexes for organic light-emitting diodes.

- Wikipedia.

- ResearchGate.

- Recent advances in phosphorescent platinum complexes for organic light-emitting diodes.

- PMC - NIH. Development of Blue Phosphorescent Pt(II)

- Organic Chemistry Portal. Suzuki Coupling.

- ACS Omega. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.

- PubMed Central. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.

- PMC - PubMed Central. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.

- TCI Chemicals. Topics (Building Blocks for Organic Semiconductor Synthesis).

- MDPI.

Sources

- 1. Patterning of Organic Semiconductors Leads to Functional Integration: From Unit Device to Integrated Electronics | MDPI [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. scribd.com [scribd.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C11H8BrN | CID 13223929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. BJOC - Recent advances in phosphorescent platinum complexes for organic light-emitting diodes [beilstein-journals.org]

- 22. researchgate.net [researchgate.net]

- 23. Development of Blue Phosphorescent Pt(II) Materials Using Dibenzofuranyl Imidazole Ligands and Their Application in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-(2-Bromophenyl)pyridine (Liquid Form)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)pyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with a bromophenyl group, imparts unique reactivity, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[1] A thorough understanding of its physical properties is paramount for its effective application in research and development, influencing everything from reaction kinetics and purification strategies to formulation and storage. This guide provides a comprehensive overview of the key physical characteristics of this compound in its liquid state, coupled with detailed experimental protocols for their determination, ensuring scientific rigor and reproducibility.

Core Physical Properties of this compound

| Property | Value | Conditions |

| Appearance | Colorless to light orange to yellow clear liquid | Room Temperature |

| Boiling Point | 139 °C | at 0.2 mmHg |

| Density | 1.426 ± 0.06 g/cm³ | at 20 °C and 760 Torr[2] |

| Refractive Index (n20/D) | 1.63 - 1.637 | at 20 °C |

| Molecular Weight | 234.09 g/mol | |

| Molecular Formula | C₁₁H₈BrN |

Significance in Research and Drug Development

The physical properties of this compound directly impact its utility in various applications. Its liquid state at room temperature simplifies handling and dispensing in laboratory settings. The relatively high boiling point allows for reactions to be conducted at elevated temperatures with minimal loss of material, while its density is a critical parameter for mass-to-volume conversions and in designing extraction and purification protocols. The refractive index serves as a quick and non-destructive method to assess the purity of the compound. A comprehensive understanding of these and other physical characteristics is crucial for process optimization, ensuring reaction efficiency, and the development of robust and scalable synthetic routes.

Experimental Determination of Physical Properties

This section provides detailed, field-proven methodologies for the determination of the key physical properties of liquid organic compounds like this compound. The causality behind experimental choices is explained to ensure a deep understanding of the principles at play.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For purity assessment, a sharp boiling point is indicative of a pure compound.

This micro-method is ideal for determining the boiling point of small quantities of a liquid.

-

Sample Preparation: Place a few drops of this compound into a small test tube or a fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.

-

Heating and Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary will slowly bubble out.

-

Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Confirmation: Remove the heat source and note the temperature at which the liquid begins to enter the capillary tube. This temperature should be very close to the boiling point.

Density Determination

Density is the mass per unit volume of a substance and is a fundamental physical property.[4]

A pycnometer is a flask with a precise volume, allowing for accurate density measurements.

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it (m₂).

-

Calculation: The mass of the liquid is (m₂ - m₁). The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

-

Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.

Refractive Index Determination

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a sensitive measure of purity.

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to equilibrate (typically 20 °C). Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale.

Solubility Determination

Solubility is a qualitative measure of the ability of a substance to dissolve in a solvent.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Test Procedure: In a small test tube, add approximately 0.1 mL of this compound to 2 mL of the chosen solvent.

-

Observation: Vigorously shake the test tube and observe if the liquid dissolves completely to form a homogeneous solution. Record the solubility as soluble, partially soluble, or insoluble.

-

Systematic Approach: A systematic approach can provide insights into the functional groups present. For instance, solubility in aqueous acid or base can indicate the presence of basic or acidic functionalities, respectively.

Viscosity Determination

Viscosity is a measure of a fluid's resistance to flow.

-

Apparatus Setup: Clean and dry an Ostwald viscometer.

-

Sample Loading: Introduce a known volume of this compound into the larger bulb of the viscometer.

-

Temperature Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.

-

Measurement: Using a pipette bulb, draw the liquid up into the smaller bulb above the upper calibration mark. Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

-

Comparison with a Standard: Repeat the measurement with a liquid of known viscosity (e.g., water) at the same temperature. The viscosity of the sample can then be calculated using the following relationship: η₁/η₂ = (ρ₁t₁)/(ρ₂t₂) where η is the viscosity, ρ is the density, t is the flow time, and the subscripts 1 and 2 refer to the sample and the standard, respectively.

Surface Tension Determination

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible.

This method involves the analysis of the shape of a drop of liquid hanging from the tip of a needle.

-

Apparatus Setup: A syringe with a flat-tipped needle is used to form a pendant drop of this compound. The drop is illuminated and its profile is captured by a camera.

-

Image Analysis: The shape of the drop is determined by the balance between surface tension and gravity. Sophisticated software analyzes the drop shape to calculate the surface tension.

-

Advantages: This method is highly accurate and requires only a small amount of sample.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) before handling this compound.[5][6][7] Based on available information, this compound is classified as a substance that can cause skin and serious eye irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

This compound. PubChem. [Link]

-

Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

Physical Properties of Organic Compounds. Study.com. [Link]

-

This compound (C11H8BrN). PubChemLite. [Link]

-

LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts. [Link]

-

MSDS for 2-Bromopyridine, 99%. Scribd. [Link]

-

2-[2-(2-Bromophenyl)sulfanylethyl]pyridine | C13H12BrNS | CID 60400418. PubChem. [Link]

-

3-(4-Bromophenyl)pyridine | C11H8BrN | CID 1515241. PubChem. [Link]

-

2-(Bromomethyl)pyridine | C6H6BrN | CID 564209. PubChem. [Link]

-

Organic Compounds: Physical Properties Lab. Scribd. [Link]

-

Physical Properties of Organic Solvents. Utah Tech University. [Link]

-

Experiment 1 — Properties of Organic Compounds. Amherst College. [Link]

-

This compound-1-oxide - Spectrum. SpectraBase. [Link]

-

2-(2-bromophenyl)piperidine (C11H14BrN). PubChemLite. [Link]

-

Viscosity of Associated Mixtures Approximated by the Grunberg-Nissan Model. ResearchGate. [Link]

-

Surface tension of pyridine. ResearchGate. [Link]

-

Quantitative analysis of intermolecular interactions in 2,2'-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): insights from crystal structure, PIXEL, Hirshfeld surfaces and QTAIM analysis. ResearchGate. [Link]

-

Molecular Mechanism of Viscosity Sensitivity in BODIPY Rotors and Application to Motion-Based Fluorescent Sensors. Institute for Basic Science. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Physical Properties of Organic Compounds | Overview & Examples - Lesson | Study.com [study.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. scribd.com [scribd.com]

- 8. This compound | C11H8BrN | CID 13223929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 109306-86-7 [sigmaaldrich.com]

CAS number 109306-86-7 properties and hazards

An In-depth Technical Guide to 2-(2-Bromophenyl)pyridine (CAS 109306-86-7): Properties, Synthesis, and Hazard Profile

Authored by a Senior Application Scientist

Introduction

This compound, identified by CAS number 109306-86-7, is a pivotal heterocyclic building block in the realms of medicinal chemistry and material science. Its unique structural architecture, featuring a pyridine ring linked to a brominated phenyl group, imparts a high degree of reactivity, making it an invaluable intermediate in the synthesis of a diverse array of complex molecules. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, a detailed synthetic protocol, a thorough hazard assessment, and its applications, tailored for researchers, scientists, and professionals in drug development. The narrative is structured to provide not just data, but also insights into the practical application and safety considerations of this versatile compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 109306-86-7 | [1] |

| Molecular Formula | C₁₁H₈BrN | [2] |

| Molecular Weight | 234.1 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Boiling Point | 139 °C at 0.2 mmHg | [3] |

| Refractive Index (n20D) | 1.63 | [2] |

| Purity | ≥ 98% (GC) | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol details a common and effective method for its preparation.

Synthetic Workflow Diagram

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Detailed Experimental Protocol[4]

Materials:

-

2-Bromobenzenamine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Pyridine

-

Sodium Hydrogen Carbonate (NaHCO₃)

-

Ethyl Acetate

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Methylene Chloride/Ethyl Acetate (20:1) as eluant

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 18.77 g of 2-bromobenzenamine in a mixture of 50 ml of concentrated HCl and 50 ml of water.

-

Cool the mixture in an ice bath to 0°C.

-

While stirring, add a solution of 8.28 g of sodium nitrite in 35 ml of water dropwise. Maintain the temperature at 0°C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Gomberg-Bachmann Reaction:

-

In a separate flask, heat 275 ml of pyridine to 80°C in an oil bath with stirring.

-

Add the cold diazonium salt solution from the previous step to the hot pyridine portionwise over a period of 5 minutes.

-

Continue heating the reaction mixture at 80°C for 1 hour.

-

-

Work-up and Purification:

-

Remove the excess pyridine by distillation under reduced pressure.

-

Basify the residue with an aqueous solution of sodium hydrogen carbonate.

-

Extract the product with ethyl acetate (3 portions).

-

Wash the combined organic extracts with water (2 portions).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield a dark oil.

-

Purify the crude product by flash chromatography on silica gel using a 20:1 mixture of methylene chloride/ethyl acetate as the eluant.

-

The pure this compound is obtained as a dark brown oil (yield: 6.56 g).

-

Hazard Profile and Safety Precautions

Hazard Communication Diagramdot

Sources

Theoretical Frameworks for Elucidating the Electronic Structure of 2-(2-Bromophenyl)pyridine

An In-Depth Technical Guide

This guide provides a comprehensive exploration of the theoretical methodologies used to investigate the electronic structure of 2-(2-bromophenyl)pyridine. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond procedural outlines to explain the causal reasoning behind computational choices, ensuring a robust and validated approach to understanding this versatile heterocyclic compound.

Strategic Importance of this compound

This compound is a significant heterocyclic compound featuring a pyridine ring linked to a bromophenyl group. Its structural motif makes it a valuable precursor and building block in diverse scientific fields. In medicinal chemistry, it serves as a key intermediate for synthesizing biologically active molecules, including potential anti-cancer and anti-inflammatory agents[1]. Furthermore, its electronic properties are leveraged in materials science for the development of advanced polymers and coatings[1]. A profound understanding of its electronic structure is therefore paramount for predicting its reactivity, stability, and potential applications, enabling the rational design of novel derivatives with tailored properties.

Theoretical studies, particularly those employing quantum chemical methods, offer a powerful, non-destructive lens to examine molecular properties at the atomic level. They provide insights into electron distribution, orbital energies, and reactivity indices that are often difficult or impossible to obtain through experimental means alone.

The Computational Cornerstone: Density Functional Theory (DFT)

The principal tool for investigating the electronic structure of organic molecules like this compound is Density Functional Theory (DFT). DFT strikes an optimal balance between computational cost and accuracy, making it the preferred method for systems of this size.

Causality of Method Selection: Why B3LYP/6-311++G(d,p)?

The choice of a specific functional and basis set is the most critical decision in a DFT study. It is not arbitrary; it is a deliberate choice to ensure the physical and chemical realities of the molecule are accurately modeled.

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): For many organic molecules, the B3LYP hybrid functional provides a reliable description of electronic properties[2][3]. It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals. This is particularly important for accurately calculating properties like the HOMO-LUMO gap[2][4].

-

Basis Set - 6-311++G(d,p): This choice represents a self-validating system for capturing the molecule's electronic behavior.

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for the electron density to arrange itself correctly.

-

++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons that are far from the nucleus, which is critical for accurately modeling anions, weak interactions, and the tails of molecular orbitals[5].

-

(d,p): These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow for the distortion of atomic orbital shapes, which is necessary to describe the anisotropic electron distribution in chemical bonds accurately.

-

This combination ensures that the computational model is flexible enough to describe both the core electronic structure and the subtle effects of charge distribution and polarization, providing a trustworthy foundation for all subsequent analyses.

The Theoretical Workflow: A Self-Validating Protocol

The following diagram illustrates the logical flow of a theoretical investigation, where each step validates the previous one.

Caption: Workflow for theoretical electronic structure analysis.

-

Structure Input: Define the initial 3D coordinates of this compound. Standard bond lengths and angles can be used as a starting point[6].

-

Job Specification: Select an "Optimization + Frequency" job type. This ensures the geometry is fully relaxed to its lowest energy state and simultaneously verifies that this state is a true energy minimum (i.e., has no imaginary frequencies).

-

Method Selection: Specify the B3LYP functional and the 6-311++G(d,p) basis set.

-

Population Analysis: Request a population analysis (e.g., "Pop=Mulliken" or "Pop=NBO") to calculate atomic charges.

-

Execution: Run the calculation using a quantum chemistry software package like Gaussian, Q-Chem, or ORCA.

-

Post-Processing: Use visualization software (e.g., GaussView, Chemcraft) to analyze the output files, including optimized geometry, molecular orbitals, and vibrational modes.

Analysis of Electronic Structure

The results from the DFT calculations provide a detailed picture of the molecule's electronic landscape.

Optimized Molecular Geometry

The first output of a successful calculation is the optimized geometry. Key parameters include the bond lengths, bond angles, and the dihedral angle between the phenyl and pyridine rings. The dihedral angle is particularly important as it dictates the degree of π-conjugation between the two aromatic systems. A smaller dihedral angle suggests greater conjugation, which influences the HOMO-LUMO gap and electronic transitions. For a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the dihedral angle between the rings was found to be very small at 0.62°, indicating a nearly planar structure[7]. A similar planarity is expected for this compound, allowing for effective electronic communication between the rings.

Table 1: Selected Predicted Geometric Parameters for this compound

| Parameter | Description | Predicted Value (Å or °) |

|---|---|---|

| C-C (pyridine) | Average C-C bond length in pyridine ring | ~1.39 Å |

| C-N (pyridine) | Average C-N bond length in pyridine ring | ~1.34 Å |

| C-C (phenyl) | Average C-C bond length in phenyl ring | ~1.40 Å |

| C-Br | Carbon-Bromine bond length | ~1.91 Å |

| C-C (inter-ring) | Bond length between the two rings | ~1.48 Å |

| Dihedral Angle | Torsion angle between the two rings | ~0-10° |

Note: These are typical values expected from DFT calculations based on similar structures.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic properties[3].

-

HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

The distribution of these orbitals reveals the most probable regions for chemical reactions. In similar aromatic systems, the HOMO is typically a π-orbital delocalized across the phenyl ring, while the LUMO is a π*-orbital located on the pyridine ring[8][9]. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO[10]. For a related bromophenyl pyridine derivative, the HOMO-LUMO gap was calculated to be 4.343 eV[7].

Caption: Frontier Molecular Orbital Energy Diagram.

Table 2: Predicted Electronic Properties from FMO Analysis

| Property | Formula | Predicted Value (eV) |

|---|---|---|

| EHOMO | - | ~ -6.9 eV |

| ELUMO | - | ~ -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.4 eV |

| Ionization Potential (I) | -EHOMO | ~ 6.9 eV |

| Electron Affinity (A) | -ELUMO | ~ 1.5 eV |

| Global Hardness (η) | (I - A) / 2 | ~ 2.7 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.2 eV |

Note: Values are estimated based on DFT studies of similar brominated pyridine compounds[9].

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electron density, which is invaluable for predicting how a molecule will interact with other species. It visualizes regions of positive and negative electrostatic potential.

-

Negative Regions (Red/Yellow): Electron-rich areas, susceptible to electrophilic attack. In this compound, this region is expected around the electronegative nitrogen atom of the pyridine ring.

-

Positive Regions (Blue): Electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

-

Neutral Regions (Green): Areas with moderate potential, often associated with the carbon framework of the aromatic rings.

The MEP map provides a chemically intuitive guide to the molecule's reactivity, complementing the FMO analysis.

Mulliken Population Analysis

Mulliken population analysis assigns a partial charge to each atom in the molecule[11]. This helps to quantify the electron distribution and identify polar bonds. However, it is crucial to acknowledge the limitations of this method. Mulliken charges are known to be highly sensitive to the choice of basis set and can sometimes produce unphysical results[12][13]. While they provide a qualitative picture, they should be interpreted with caution. More robust methods like Natural Bond Orbital (NBO) or Hirshfeld population analysis are often recommended for a more reliable quantitative analysis[13].

Table 3: Predicted Mulliken Atomic Charges (Selected Atoms)

| Atom | Predicted Charge (a.u.) |

|---|---|

| N (Pyridine) | ~ -0.60 |

| C (attached to N) | ~ +0.30 |

| Br | ~ -0.15 |

| C (attached to Br) | ~ +0.25 |

| H (average) | ~ +0.10 to +0.20 |

Note: These values are illustrative and depend heavily on the basis set used.

Correlation with Experimental Data

A theoretical model's ultimate validation comes from its ability to reproduce and explain experimental observations.

-

UV-Vis Spectroscopy: The HOMO-LUMO gap calculated by DFT is directly related to the lowest energy electronic transition observed in a UV-Vis spectrum. The calculated energy gap can be used to predict the maximum absorption wavelength (λmax) corresponding to the π → π* transition. For pyridine derivatives, these transitions are typically observed in the UV region[9][14]. The calculated λmax for similar compounds often shows good agreement with experimental values, confirming the accuracy of the theoretical model[15].

-

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical chemical shifts that can be compared directly with experimental spectra[16][17]. Discrepancies between calculated and observed shifts can often be explained by solvent effects or intermolecular interactions not present in the gas-phase theoretical model.

Conclusion

Theoretical studies, grounded in Density Functional Theory, provide an indispensable framework for understanding the electronic structure of this compound. By employing a robust combination of functionals and basis sets like B3LYP/6-311++G(d,p), researchers can reliably predict molecular geometry, analyze frontier molecular orbitals, map electrostatic potential, and estimate atomic charges. These computational insights into the molecule's stability, reactivity, and spectroscopic properties are critical for its application in drug development and materials science. The true strength of this approach lies in its synergy with experimental work, where theoretical predictions can guide experimental design and help to interpret complex results, accelerating the pace of scientific discovery.

References

A complete list of all sources cited in this guide is provided below.

-

PrepChem. (n.d.). Synthesis of (a) this compound. Retrieved from PrepChem.com. [Link]

-

Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Mulliken population analysis. Retrieved from National Institute of Standards and Technology. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Retrieved from [Link]

-

Wikipedia. (n.d.). Mulliken population analysis. Retrieved from [Link]

-

Khamees, H. A., et al. (2019). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 75(11), 1620-1626. [Link]

-

Semantic Scholar. (n.d.). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Retrieved from [Link]

-

Q-Chem. (n.d.). 10.2.2 Population Analysis: Atomic Partial Charges. Q-Chem Manual. Retrieved from [Link]

-

ChemEurope. (n.d.). Mulliken population analysis. Retrieved from [Link]

-

Trivedi, S. (n.d.). Density Functional Studies of 2-(4-bromophenyl)-2-(4-fluorophenylamino) acetonitrile. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Density-Functional-Studies-of-2-(-4-bromophenyl-Trivedi/655b3f752d536341235e2384a860714138e3e4a7]([Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved from [Link]

-

MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

ChemRxiv. (2020). Mulliken-Dipole Population Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for AuCNTs as highly efficient and recyclable catalysts for the deoxygenation of amine N-oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO-LUMO PLOT OF PYR. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopyridine - 1H NMR Spectrum. Retrieved from [Link]

-

Trivedi, S. K. (2017). Theoretical Study of (Rs) - (4-Bromophenyl) (Pyridine-2yl) Methanol Using Density Functional Theory. International Journal of Physics and Research (IJPR). [Link]

-

Harz, F., et al. (2023). Structure, Optical and Magnetic Properties of Two Isomeric 2-Bromomethylpyridine Cu(II) Complexes [Cu(C6H9NBr)2(NO3)2] with Very Different Binding Motives. Molecules, 28(2), 705. [Link]

-